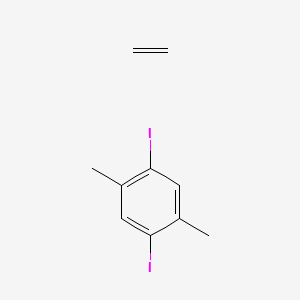

1,4-Diiodo-2,5-dimethylbenzene;ethene

Description

Significance of Aryl Halides in Modern Organic Synthesis and Materials Science Research

Aryl halides are a class of organic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.orgchemistrylearner.com These compounds are fundamental building blocks in modern chemistry due to their unique reactivity and stability. chemistrylearner.comfiveable.me The stability of the aromatic ring makes aryl halides generally less reactive towards simple nucleophilic substitution compared to their aliphatic counterparts. fiveable.melibretexts.org However, this characteristic allows for highly selective transformations, most notably through transition metal-catalyzed cross-coupling reactions. fiveable.me

In organic synthesis, aryl halides are indispensable intermediates for creating complex molecules, including pharmaceuticals and agrochemicals. fiveable.metaylorandfrancis.com Reactions such as the Suzuki, Stille, and Sonogashira couplings utilize aryl halides to form new carbon-carbon bonds with high efficiency and functional group tolerance. fiveable.mewikipedia.org The identity of the halogen atom (F, Cl, Br, I) significantly influences reactivity, with iodides being the most reactive, which allows for selective reactions when multiple different halogens are present in a molecule. fiveable.mewikipedia.org

In materials science, aryl halides are crucial precursors for the synthesis of advanced functional materials. taylorandfrancis.com They are used to construct conjugated polymers and biaryl compounds, which are integral to the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. taylorandfrancis.comuh.edu The ability to systematically modify the structure of these materials by choosing specific aryl halide building blocks allows for the fine-tuning of their electronic and optical properties.

Historical Evolution of Diiodobenzene Derivatives in Synthetic Chemistry and Advanced Applications

The utility of diiodobenzene derivatives in synthetic chemistry has evolved in tandem with the development of modern cross-coupling methodologies. Initially, like other aryl halides, their applications were somewhat limited due to their relative inertness. libretexts.org However, the advent of palladium-catalyzed reactions in the latter half of the 20th century dramatically expanded their synthetic potential.

The discovery and refinement of reactions like the Heck and Sonogashira couplings were pivotal. These reactions provided reliable methods for forming carbon-carbon bonds, transforming diiodobenzenes from simple halogenated aromatics into versatile difunctional monomers. Researchers could now use both iodine positions to build larger, more complex structures. For instance, the differential reactivity of iodo- and bromo-substituents on the same aromatic ring could be exploited for sequential, selective couplings. wikipedia.org

This enhanced synthetic capability led to their use in the creation of precisely defined oligomers and polymers. beilstein-journals.org In advanced applications, diiodobenzene derivatives became key components in the synthesis of functional materials, particularly conjugated polymers like poly(p-phenylenevinylene)s (PPVs), where their structure directly influences the material's properties. rsc.org The synthesis of specific isomers, such as 1,4-dibromo-2,5-diiodobenzene, highlights their role as important fine chemical intermediates for functional polymer materials. google.com

Current Research Paradigms and Academic Relevance of 1,4-Diiodo-2,5-dimethylbenzene (B73417)

Current research involving 1,4-diiodo-2,5-dimethylbenzene is predominantly focused on its application as a monomer in the synthesis of conjugated polymers for optoelectronic applications. The methyl groups on the benzene (B151609) ring enhance the solubility of the resulting polymers, a critical factor for processing and device fabrication. uh.edu

The primary academic relevance of this compound stems from its use in synthesizing derivatives of poly(p-phenylenevinylene) (PPV), a major class of electroluminescent polymers. uh.edursc.org The reaction of 1,4-diiodo-2,5-dimethylbenzene with di-alkyne compounds via Sonogashira coupling or with vinyl compounds via Heck coupling allows for the creation of polymers with tailored properties. wikipedia.orgorganic-chemistry.org These polymers are investigated for their potential use as the active layer in OLEDs and other organic electronic devices. uh.edu

Furthermore, the compound serves as a model substrate in methodological studies aimed at developing more efficient and selective cross-coupling reactions. Its well-defined structure and reactivity allow researchers to systematically investigate the effects of catalysts, ligands, and reaction conditions on the outcome of polymerization and other complex synthetic transformations.

Conceptual Framework for Investigating Interactions between 1,4-Diiodo-2,5-dimethylbenzene and Ethene

The primary conceptual framework for investigating the interaction between 1,4-diiodo-2,5-dimethylbenzene and ethene is the Palladium-catalyzed Heck reaction. organic-chemistry.org This reaction is a cornerstone of C-C bond formation, coupling an aryl halide with an alkene. organic-chemistry.org In this specific system, the reaction can proceed in a twofold manner to produce a substituted divinylbenzene (B73037) or, under appropriate conditions, undergo polymerization.

The established mechanism for the Heck reaction provides the theoretical basis for this investigation:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the C-I bond of 1,4-diiodo-2,5-dimethylbenzene to form an arylpalladium(II) complex.

Alkene Insertion (Syn-addition): An ethene molecule coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.

Syn β-Hydride Elimination: A hydrogen atom from the ethene moiety is eliminated, forming a new carbon-carbon double bond and a hydridopalladium complex.

Reductive Elimination: The catalyst is regenerated to its Pd(0) state, typically in the presence of a base, completing the catalytic cycle.

When this sequence is repeated at the second iodo-position, it leads to the formation of poly(2,5-dimethyl-p-phenylenevinylene), a conjugated polymer. researchgate.net Research within this framework focuses on suppressing unwanted side reactions, such as oligomerization, often by controlling reaction parameters like ethene pressure to improve the yield and selectivity of the desired product, be it the divinylbenzene or the high molecular weight polymer. researchgate.net

Overview of Research Objectives and Scholarly Contributions

The overarching research objective for studying the 1,4-diiodo-2,5-dimethylbenzene and ethene system is the synthesis and characterization of novel organic electronic materials. Scholars in this field aim to create high-performance conjugated polymers with enhanced solubility, processability, and specific optical and electronic properties for use in devices like OLEDs. uh.edursc.org

Key scholarly contributions include:

Development of Precursor Routes: Researchers have developed and optimized precursor routes to high-molecular-weight PPVs, which allows for better control over the final polymer structure and properties. rsc.org

Catalyst and Reaction Optimization: Significant effort has been dedicated to improving the efficiency of the Heck polymerization. This includes designing new palladium catalysts and optimizing reaction conditions (e.g., temperature, base, solvent, pressure) to achieve high yields and molecular weights. researchgate.net

Structure-Property Relationship Studies: A fundamental goal is to understand how the chemical structure of the monomer, such as the inclusion of methyl groups in 1,4-diiodo-2,5-dimethylbenzene, translates into the physical properties (e.g., solubility, fluorescence, conductivity) of the final polymer. uh.edusigmaaldrich.com These studies are crucial for the rational design of new materials with desired functionalities.

The data below provides physical properties for the key reactants.

Table 1: Physical Properties of Reactants

| Compound Name | Formula | Molecular Weight | Form | Boiling Point | Melting Point |

|---|---|---|---|---|---|

| 1,4-Diiodo-2,5-dimethylbenzene | C₈H₈I₂ | 357.96 g/mol | Solid | - | - |

Note: Data for 1,4-dibromo-2,5-dimethylbenzene (B47692) sigmaaldrich.com is included for comparative purposes as a related dihalide.

The following table outlines typical reaction parameters for Heck couplings involving dihaloarenes and ethene, which are central to the synthesis of the target materials.

Table 2: Illustrative Heck Reaction Parameters

| Aryl Halide | Catalyst System | Base | Solvent | Pressure (Ethene) | Temperature | Product Type |

|---|---|---|---|---|---|---|

| 1,4-Diiododialkoxybenzene | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | 30 bar | 100 °C | 1,4-Divinylbenzene derivative |

Source: Adapted from research on the synthesis of substituted 1,4-divinylbenzenes via Heck reactions with compressed ethene. researchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12I2 |

|---|---|

Molecular Weight |

386.01 g/mol |

IUPAC Name |

1,4-diiodo-2,5-dimethylbenzene;ethene |

InChI |

InChI=1S/C8H8I2.C2H4/c1-5-3-8(10)6(2)4-7(5)9;1-2/h3-4H,1-2H3;1-2H2 |

InChI Key |

GJFIRNJDCIHGNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)I.C=C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,4 Diiodo 2,5 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions of 1,4-Diiodo-2,5-dimethylbenzene (B73417)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. youtube.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. youtube.com

The susceptibility of an aromatic ring to electrophilic attack is heavily influenced by the electronic properties of its substituents. libretexts.orgmsu.edu Substituents are broadly classified as either activating or deactivating. masterorganicchemistry.com Activating groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) and increasing the reaction rate compared to benzene. libretexts.orgmasterorganicchemistry.com Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. libretexts.orgmasterorganicchemistry.com

The directing effect of substituents determines the position of the incoming electrophile. Both alkyl groups and halogens are ortho-, para-directors. youtube.comuobabylon.edu.iq This is because they can effectively stabilize the positive charge of the arenium ion intermediate via resonance when the attack occurs at the ortho or para positions. rutgers.edu

In 1,4-diiodo-2,5-dimethylbenzene, the molecule has a plane of symmetry. The only available positions for substitution are at carbons 3 and 6.

The methyl group at C-2 directs incoming electrophiles to positions 3 (ortho) and 6 (para, relative to the C-5 methyl).

The methyl group at C-5 directs to positions 6 (ortho) and 3 (para, relative to the C-2 methyl).

The iodo group at C-1 directs to position 2 (ortho, blocked) and 3 (meta, weak) and 6 (ortho).

The iodo group at C-4 directs to position 5 (ortho, blocked) and 6 (meta, weak) and 3 (ortho).

The powerful ortho-, para-directing effects of the methyl and iodo groups converge, strongly favoring substitution at the electronically enriched and sterically accessible C-3 and C-6 positions.

The mechanism proceeds in two steps:

Attack by the electrophile : The π-system of the benzene ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. libretexts.org

Deprotonation : A base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final substituted product. libretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is the reverse of electrophilic substitution in terms of electronic demand: the ring acts as an electrophile. masterorganicchemistry.comyoutube.com

The classical SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are essential to activate the ring towards nucleophilic attack and to stabilize the resulting negative intermediate, known as a Meisenheimer complex. youtube.comyoutube.com

1,4-Diiodo-2,5-dimethylbenzene is not well-suited for traditional SNAr reactions. It lacks strong electron-withdrawing activating groups. In fact, the electron-donating methyl groups would destabilize the negatively charged intermediate, making the reaction energetically unfavorable. The iodine atoms are good leaving groups, but without proper activation, the reaction does not proceed under standard SNAr conditions.

Therefore, to achieve nucleophilic substitution on this substrate, specific activation strategies are required. The most prominent strategy is the use of transition metal catalysis. While mechanistically distinct from the SNAr addition-elimination pathway, reactions like the Buchwald-Hartwig amination or Ullmann condensation effectively achieve the net result of a nucleophilic substitution by employing palladium or copper catalysts. These methods bypass the need for a high-energy Meisenheimer complex and are discussed within the context of cross-coupling reactions.

Cross-Coupling Reaction Methodologies

The carbon-iodine bonds in 1,4-diiodo-2,5-dimethylbenzene are ideal for participation in a wide array of palladium-catalyzed cross-coupling reactions. The C-I bond is relatively weak, making the oxidative addition step—the initial and often rate-determining step in the catalytic cycle—highly efficient. uwindsor.ca The presence of two C-I bonds allows for sequential or double-coupling reactions, enabling the synthesis of complex molecular architectures.

Palladium-catalyzed reactions provide powerful and versatile tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups. For 1,4-diiodo-2,5-dimethylbenzene, selective mono- or di-coupling can be achieved by controlling the stoichiometry of the boronic acid derivative. The reaction is highly selective for coupling at the iodo-substituted positions over the much less reactive C-H or C-C bonds. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic Acid (1.1 eq) | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene/H₂O | 2-Iodo-5-phenyl-1,4-dimethylbenzene |

| 4-Methoxyphenylboronic Acid (2.2 eq) | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane | 2,5-Bis(4-methoxyphenyl)-1,4-dimethylbenzene |

| Thiophene-2-boronic acid (1.1 eq) | Pd(PPh₃)₄ (1.5%) | KOH | 1,4-Dioxane/H₂O | 2-Iodo-5-(thiophen-2-yl)-1,4-dimethylbenzene |

Data is representative of typical Suzuki-Miyaura reaction conditions as applied to dihaloarenes. nih.govresearchgate.net

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It characteristically employs a dual catalytic system of palladium and copper(I) iodide in the presence of an amine base. organic-chemistry.org The higher reactivity of the C-I bond compared to C-Br or C-Cl allows for selective coupling under mild conditions. wikipedia.org Similar to the Suzuki reaction, mono- or di-alkynylation of 1,4-diiodo-2,5-dimethylbenzene can be precisely controlled. This reaction is fundamental for constructing rigid, linear π-conjugated systems used in materials science. beilstein-journals.org

Table 2: Representative Sonogashira Coupling Reactions

| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene (1.1 eq) | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Triethylamine | THF | 1-Iodo-2,5-dimethyl-4-(phenylethynyl)benzene |

| Trimethylsilylacetylene (2.5 eq) | Pd(PPh₃)₄ (5%) | CuI (10%) | Diisopropylamine | DMF | 1,4-Dimethyl-2,5-bis((trimethylsilyl)ethynyl)benzene |

| 1-Heptyne (1.0 eq) | Pd(OAc)₂ (1%) | CuI (2%) | Triethylamine | Toluene | 1-(Hept-1-yn-1-yl)-4-iodo-2,5-dimethylbenzene |

Data is representative of typical Sonogashira reaction conditions. The reactivity of different C-I positions can be influenced by steric and electronic factors of other substituents. researchgate.netnih.gov

Heck Reaction

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high E-stereoselectivity. rsc.orgnih.gov The reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. nih.gov The regioselectivity of the arylation on the alkene is primarily governed by sterics, with the aryl group adding to the less substituted carbon of the double bond. thieme-connect.de

Table 3: Representative Heck Coupling Reactions

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product (Major Isomer) |

|---|---|---|---|---|---|

| Methyl Acrylate (1.2 eq) | Pd(OAc)₂ (2%) | PPh₃ (4%) | Et₃N | DMF | (E)-Methyl 3-(4-iodo-2,5-dimethylphenyl)acrylate |

| Styrene (1.2 eq) | Pd(OAc)₂ (1%) | P(o-tol)₃ (2%) | K₂CO₃ | DMAc | (E)-1-(4-Iodo-2,5-dimethylphenyl)-2-phenylethene |

| Allylbenzene (1.5 eq) | Pd(OAc)₂ (1%) | None | Et₃N | DMF | 1,3-Diarylpropene derivative |

Data is representative of typical Heck reaction conditions. Ligand choice can significantly influence reactivity and selectivity. rsc.orgnih.govchemrxiv.org

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann condensation, represent a classical and effective method for the formation of carbon-oxygen and carbon-nitrogen bonds. While specific studies detailing the Ullmann reaction with 1,4-diiodo-2,5-dimethylbenzene are not extensively documented in readily available literature, the general principles of this reaction are well-established for diiodo- and dibromoarenes. These reactions typically involve the coupling of an aryl halide with an alcohol, phenol (B47542), or amine in the presence of a copper catalyst, often with a base and at elevated temperatures.

For instance, the Ullmann-type diaryl ether synthesis can be performed at 90°C using either aryl iodides or aryl bromides as substrates with the assistance of N,N-dimethylglycine. researchgate.net This suggests that 1,4-diiodo-2,5-dimethylbenzene would be a viable substrate for such transformations. A proposed reaction scheme for the coupling of 1,4-diiodo-2,5-dimethylbenzene with a generic phenol is presented below.

Illustrative Reaction Conditions for Ullmann-type Diaryl Ether Synthesis

| Parameter | Condition | Reference |

| Aryl Halide | Aryl Iodide or Bromide | researchgate.net |

| Nucleophile | Phenol | researchgate.net |

| Catalyst | Copper(I) salt | researchgate.net |

| Ligand | N,N-Dimethylglycine | researchgate.net |

| Base | Inorganic Base (e.g., K2CO3) | uh.edu |

| Solvent | Polar aprotic (e.g., DMF) | uh.edu |

| Temperature | 90 °C | researchgate.net |

It is important to note that the reactivity of the two iodo groups in 1,4-diiodo-2,5-dimethylbenzene could lead to a mixture of mono- and di-substituted products, and controlling the selectivity would be a key challenge in synthetic applications.

Ligand Design for Enhanced Reactivity and Selectivity in Cross-Coupling

The design of ligands is crucial for modulating the reactivity and selectivity of metal-catalyzed cross-coupling reactions involving substrates like 1,4-diiodo-2,5-dimethylbenzene. The choice of ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. Two major classes of ligands, phosphines and N-heterocyclic carbenes (NHCs), have been extensively studied for this purpose.

Phosphine (B1218219) Ligands: Sterically demanding and electron-rich phosphine ligands, such as those from the Buchwald and cataCXium families, have demonstrated improved catalyst performance in various cross-coupling reactions. sigmaaldrich.com For a substrate like 1,4-diiodo-2,5-dimethylbenzene, bulky biaryl phosphine ligands could be employed to promote the desired coupling. uh.edu The steric bulk of these ligands can facilitate the reductive elimination step and prevent catalyst deactivation. uh.edu

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form robust complexes with transition metals. rsc.orgthieme-connect.denih.gov This strong metal-ligand bond can enhance the stability and activity of the catalyst. For challenging cross-coupling reactions, Pd-NHC complexes with a single bulky NHC ligand have proven effective. youtube.com The steric and electronic properties of NHC ligands can be fine-tuned by modifying the substituents on the nitrogen atoms and the heterocyclic backbone, allowing for the optimization of reactivity and selectivity. rsc.orgyoutube.com

Key Considerations for Ligand Design with 1,4-Diiodo-2,5-dimethylbenzene:

| Ligand Property | Effect on Reactivity/Selectivity | Relevant Ligand Classes |

| Steric Bulk | Promotes reductive elimination, can influence regioselectivity. | Bulky phosphines (e.g., Buchwald ligands), bulky NHCs. uh.eduyoutube.com |

| Electron-Donating Ability | Enhances the rate of oxidative addition. | Electron-rich phosphines, NHCs. nih.gov |

| Bite Angle (for bidentate ligands) | Influences the geometry of the metal center and can affect catalyst stability and selectivity. | Diphosphine ligands (e.g., Xantphos). |

Metal-Mediated and Organometallic Reactions

The interaction of 1,4-diiodo-2,5-dimethylbenzene with various metals can lead to the formation of organometallic intermediates and coordination complexes, opening avenues for further functionalization and the construction of novel molecular architectures.

Formation and Reactivity of Arylmetal Intermediates

Arylmetal intermediates are key species in many cross-coupling reactions. In the context of 1,4-diiodo-2,5-dimethylbenzene, these intermediates would typically be formed through the oxidative addition of a C-I bond to a low-valent transition metal center, such as palladium(0) or nickel(0).

The general mechanism for the formation of an arylpalladium(II) intermediate is as follows:

Ar-I + Pd(0)L_n → Ar-Pd(II)(I)L_n

where Ar represents the 2,5-dimethyl-4-iodophenyl group and L is a supporting ligand. The resulting aryl-palladium(II) halide complex is a versatile intermediate that can undergo a variety of subsequent reactions, including:

Transmetalation: Reaction with an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) in Suzuki, Negishi, or Stille couplings, respectively.

Carbopalladation: Insertion of an alkene or alkyne into the Pd-C bond, a key step in reactions like the Heck and Sonogashira couplings. nih.govsigmaaldrich.com

Reductive Elimination: Coupling of the aryl group with another organic fragment on the palladium center to form the final product and regenerate the Pd(0) catalyst.

The presence of two iodo groups allows for the potential of sequential or double oxidative additions, leading to the formation of dimetallic intermediates or polymeric materials.

Coordination Chemistry of 1,4-Diiodo-2,5-dimethylbenzene as a Ligand

While the primary reactivity of 1,4-diiodo-2,5-dimethylbenzene is centered around the cleavage of its carbon-iodine bonds, the iodine atoms themselves possess lone pairs of electrons and can potentially act as weak Lewis bases, coordinating to metal centers. However, there is a scarcity of literature specifically detailing the coordination chemistry of 1,4-diiodo-2,5-dimethylbenzene acting as a neutral ligand.

In general, halogen atoms are considered weak donors to metal centers. However, in certain contexts, particularly with electron-deficient metal centers or in the solid state, halogen bonding interactions can be observed. These interactions are primarily electrostatic in nature and are generally weaker than traditional coordinate bonds.

It is more common for the de-iodinated aromatic ring to act as a ligand. For instance, benzene and its derivatives can coordinate to metal centers in various hapticities (η², η⁴, η⁶). youtube.com The formation of such complexes with 1,4-diiodo-2,5-dimethylbenzene would likely require harsh reductive conditions to remove the iodo substituents.

Interactions and Polymerization Applications Involving 1,4 Diiodo 2,5 Dimethylbenzene and Ethene

Co-polymerization Strategies for Constructing Ethene-Containing Macromolecules

The direct co-polymerization of an aryl dihalide like 1,4-diiodo-2,5-dimethylbenzene (B73417) with a simple olefin such as ethene presents a powerful method for synthesizing macromolecules with alternating aromatic and aliphatic units. These strategies primarily revolve around transition-metal-catalyzed cross-coupling reactions.

The synthesis of conjugated polymers incorporating both 2,5-dimethylphenylene and vinylene units can be achieved through several polycondensation techniques. The most prominent among these is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. nih.gov In this context, 1,4-diiodo-2,5-dimethylbenzene serves as the aryl dihalide monomer, and ethene acts as the alkene co-monomer. The reaction results in the formation of poly(2,5-dimethyl-p-phenylene vinylene) (PDMPV), a derivative of the well-known conjugated polymer poly(p-phenylene vinylene) (PPV). researchgate.netresearchgate.net

The general scheme for the Heck polycondensation between 1,4-diiodo-2,5-dimethylbenzene and ethene is as follows:

n I-C₆H₂(CH₃)₂-I + n H₂C=CH₂ → [-C₆H₂(CH₃)₂-CH=CH-]n + 2n HI

This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base to neutralize the hydrogen iodide byproduct. nih.govumons.ac.be

Another viable, though less direct, route is the Stille coupling polymerization. This would involve the reaction of 1,4-diiodo-2,5-dimethylbenzene with a distannyl derivative of ethene, such as 1,2-bis(tributylstannyl)ethene, in the presence of a palladium catalyst. kyushu-u.ac.jp While effective, the Stille reaction has the disadvantage of using toxic organotin compounds.

The Gilch polymerization route, which involves the base-induced polymerization of a bis(halomethyl)benzene, is a common method for synthesizing PPV derivatives. d-nb.infomdpi.com However, it is not a direct co-polymerization of 1,4-diiodo-2,5-dimethylbenzene and ethene.

A hypothetical data table summarizing typical conditions for the Heck polycondensation is presented below.

| Parameter | Condition | Reference |

| Monomers | 1,4-Diiodo-2,5-dimethylbenzene, Ethene (gas) | uu.nl |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | nih.gov |

| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | researchgate.net |

| Base | Triethylamine (NEt₃) | nih.gov |

| Solvent | N,N-Dimethylformamide (DMF) | uu.nl |

| Temperature | 100-120 °C | nih.gov |

| Ethene Pressure | 10-50 bar | uu.nl |

The mechanism of the Heck polycondensation is a catalytic cycle involving palladium(0) and palladium(II) species. nih.gov The key steps are:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of 1,4-diiodo-2,5-dimethylbenzene to form an arylpalladium(II) intermediate.

Coordination and Insertion: Ethene coordinates to the palladium center, followed by migratory insertion of the ethene into the aryl-palladium bond.

β-Hydride Elimination: A hydrogen atom from the ethyl group is eliminated, forming a vinylene group and a hydridopalladium(II) complex. This step regenerates the double bond and extends the polymer chain.

Reductive Elimination: The hydridopalladium(II) halide reductively eliminates HI, which is neutralized by the base, regenerating the Pd(0) catalyst.

The microstructure of the resulting PDMPV, particularly the stereochemistry of the vinylene linkage, is largely controlled by the reaction mechanism. The Heck reaction typically yields predominantly the trans isomer of the double bond due to steric considerations in the transition state of the β-hydride elimination step. nsf.gov This leads to a more linear and potentially more ordered polymer chain, which can influence the material's electronic properties.

Control over molecular weight and polydispersity is a significant challenge in step-growth polycondensation. Stoichiometric balance of the monomers is crucial, which can be difficult to maintain with a gaseous monomer like ethene. Catalyst stability and reaction time also play critical roles in determining the final polymer properties.

Functionalization of Ethene-Derived Polymer Backbones

An alternative approach to incorporating 1,4-diiodo-2,5-dimethylbenzene moieties into a polymer structure is through the post-polymerization modification of a pre-existing ethene-derived polymer, such as polyethylene (B3416737).

Post-polymerization modification offers a versatile method for introducing functional groups onto a polymer backbone that may be difficult to achieve through direct polymerization. nih.govchemrxiv.org For a non-polar and relatively inert polymer like polyethylene, this typically involves creating reactive sites on the polymer chain.

One hypothetical strategy could involve a two-step process:

Introduction of Reactive Sites: The polyethylene backbone can be functionalized to introduce reactive groups. For example, controlled radical halogenation could introduce bromine or chlorine atoms onto the polymer chain.

Grafting of 1,4-Diiodo-2,5-dimethylbenzene: The halogenated polyethylene could then undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitably modified derivative of 1,4-diiodo-2,5-dimethylbenzene. For instance, a borylated or stannylated version of the diiodo compound could be used to attach the 2,5-dimethylphenylene iodide moiety to the polyethylene backbone.

A more direct, albeit challenging, approach would be a C-H activation/arylation reaction. This would involve a transition metal catalyst that can selectively activate a C-H bond on the polyethylene chain and then couple it with 1,4-diiodo-2,5-dimethylbenzene. This method, while atom-economical, often suffers from issues of selectivity and efficiency.

The table below outlines a conceptual functionalization process.

| Step | Reaction | Reagents | Expected Outcome |

| 1 | Free-radical bromination | N-Bromosuccinimide, Radical initiator | Brominated polyethylene |

| 2 | Suzuki Coupling | 4-Iodo-2,5-dimethylphenylboronic acid, Pd catalyst, Base | Polyethylene grafted with 4-iodo-2,5-dimethylphenyl groups |

Reactivity of Ethene in the Presence of 1,4-Diiodo-2,5-dimethylbenzene-Derived Catalytic Systems or Intermediates

The study of the fundamental interactions between ethene and organometallic complexes derived from 1,4-diiodo-2,5-dimethylbenzene is crucial for understanding and optimizing the polymerization reactions.

To gain insight into the co-polymerization mechanism, model organometallic complexes can be synthesized and their reactivity with ethene studied. A typical approach would be to synthesize a stable arylpalladium(II) complex of 1,4-diiodo-2,5-dimethylbenzene. This could be achieved by reacting the diiodo compound with a Pd(0) precursor in the presence of a stabilizing ligand.

The resulting complex, for example, L₂Pd(Ar)I (where Ar = 2,5-dimethyl-4-iodophenyl and L is a phosphine ligand), could then be treated with ethene. The formation of an ethylene (B1197577) adduct, L₂Pd(Ar)(C₂H₄)I, can be monitored using spectroscopic techniques such as NMR. In such an adduct, the ethene molecule is coordinated to the palladium center.

Subsequent warming of this adduct could then be studied to observe the insertion of ethene into the palladium-aryl bond, forming a new organometallic species, L₂Pd(CH₂CH₂Ar)I. nih.gov The kinetics and thermodynamics of this insertion step provide valuable data for understanding the polymer chain propagation. The stability and reactivity of these intermediates are highly dependent on the nature of the ligands (L) attached to the palladium center. researchgate.netnsf.gov

The characterization of these organometallic species provides fundamental information on bond strengths, geometries, and the electronic factors that govern the reactivity of the catalytic system.

Design and Synthesis of Discrete Molecular Architectures Bridged by Ethene Units

The construction of well-defined, discrete molecular architectures is a cornerstone of modern materials science and supramolecular chemistry. The strategic use of rigid and semi-rigid building blocks allows for the precise assembly of molecules with tailored shapes, sizes, and functionalities. Ethene-bridged aromatic compounds, particularly those derived from 1,4-diiodo-2,5-dimethylbenzene, serve as valuable synthons in the creation of these sophisticated structures, including specific oligomers and macrocycles. The primary synthetic routes to these architectures rely on powerful cross-coupling methodologies, most notably the Heck reaction, to form the crucial carbon-carbon bonds that define the ethene bridge.

The foundational step in designing these architectures is the synthesis of the ethene-bridged building block, 1,4-divinyl-2,5-dimethylbenzene. This is typically achieved through a twofold Heck reaction between 1,4-diiodo-2,5-dimethylbenzene and ethene gas. The Heck reaction is a palladium-catalyzed process that couples an unsaturated halide (in this case, an aryl iodide) with an alkene. organic-chemistry.org The greater reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes diiodo-derivatives particularly suitable for such coupling reactions.

In a typical procedure analogous to the synthesis of substituted 1,4-divinylbenzenes, 1,4-diiodo-2,5-dimethylbenzene is reacted with ethene under pressure in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand. researchgate.net A base, commonly a trialkylamine, is required to neutralize the hydrogen iodide generated during the reaction. The use of pressurized ethene is crucial as it increases its concentration in the reaction mixture, which favors the formation of the desired divinyl product and helps to suppress unwanted side reactions like oligomerization. researchgate.net The reaction yields 1,4-divinyl-2,5-dimethylbenzene, a key precursor for more complex architectures.

The design of larger, discrete molecular architectures from this divinyl building block can proceed through several synthetic strategies. For instance, subsequent Heck reactions with other aryl halides can lead to the formation of well-defined, ethene-bridged para-phenylene oligomers. rsc.org These oligomers, often referred to as oligo(phenylenevinylene)s (OPVs), possess interesting photophysical properties due to their extended π-conjugated systems. nih.gov

Another powerful strategy for elaborating 1,4-divinyl-2,5-dimethylbenzene into discrete architectures is olefin metathesis. This catalytic reaction allows for the rearrangement of carbon-carbon double bonds, enabling the formation of macrocycles through ring-closing metathesis (RCM). By reacting the divinyl monomer with itself or with other divinyl compounds in the presence of a suitable catalyst (e.g., a Grubbs or Schrock catalyst), it is possible to construct macrocyclic structures where the ethene-bridged dimethylbenzene units are linked together. The size and shape of the resulting macrocycle can be controlled by the reaction conditions and the stoichiometry of the reactants.

Furthermore, the synthesis of stilbene-based macrocycles provides a blueprint for how ethene-bridged units can be incorporated into photoswitchable molecular systems. researchgate.net Stilbenes, which are essentially 1,2-diarylethenes, are structurally analogous to the products formed by reacting 1,4-divinyl-2,5-dimethylbenzene with aryl halides. The principles used to create stilbene-containing macrocycles can be adapted to design and synthesize new macrocyclic hosts for molecular recognition or as components of molecular machines.

The research into ethene-bridged molecular architectures is driven by their potential applications in materials science, particularly in the development of organic electronic materials, sensors, and molecular switches. The rigid framework provided by the 2,5-dimethylphenylene unit, combined with the conformational constraints of the ethene linker, allows for the creation of highly ordered and functional supramolecular assemblies. scispace.com

Table 1: Synthesis of 1,4-Divinyl-2,5-dimethylbenzene via Twofold Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Conditions | Product |

| 1,4-Diiodo-2,5-dimethylbenzene | Ethene | Palladium(II) acetate / Tri(o-tolyl)phosphine | Triethylamine / Dimethylformamide | Pressurized (e.g., 30 bar), Heat | 1,4-Divinyl-2,5-dimethylbenzene |

Advanced Spectroscopic and Structural Characterization of 1,4 Diiodo 2,5 Dimethylbenzene and Its Derivatives

X-ray Crystallographic Investigations for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. While a specific crystal structure for 1,4-diiodo-2,5-dimethylbenzene (B73417) is not publicly available in the Cambridge Structural Database (CSD), extensive studies on its derivatives and related halogenated p-xylene (B151628) compounds provide a strong basis for understanding its expected solid-state characteristics.

The molecular geometry of 1,4-diiodo-2,5-dimethylbenzene is anticipated to be largely planar, with the iodine atoms and methyl groups lying in the plane of the benzene (B151609) ring. However, steric hindrance between the bulky iodine atoms and the adjacent methyl groups may cause slight out-of-plane deviations of these substituents.

Analysis of related structures, such as derivatives of 2,5-diiodo-1,4-dimethylbenzene, reveals that the endocyclic C-C bond lengths within the benzene ring typically range from 1.38 to 1.40 Å, consistent with aromatic character. The exocyclic C-I bond length is expected to be around 2.10 Å, and the C-C bond length of the methyl group to the benzene ring should be in the range of 1.50-1.52 Å. The bond angles within the benzene ring will be close to 120°, although some distortion is expected due to the electronic and steric effects of the substituents. For instance, the C-C-I and C-C-CH₃ bond angles are likely to deviate from the ideal 120° to accommodate the substituent bulk.

A study on 1,2-diiodo-4,5-dimethyl-benzene showed a slight elongation of the molecule along the axis bisecting the ring between the two iodine atoms, a result of repulsion by the neighboring iodine atoms and the opposing methyl groups. tcichemicals.com A similar distortion might be anticipated in the 1,4-diiodo isomer.

Table 1: Expected Bond Parameters for 1,4-Diiodo-2,5-dimethylbenzene Based on Analogous Structures

| Bond/Angle | Expected Value Range |

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-I | ~2.10 Å |

| C-C (methyl) | 1.50 - 1.52 Å |

| ∠C-C-C (ring) | ~120° (with some distortion) |

| ∠C-C-I | ~120° (with some distortion) |

| ∠C-C-CH₃ | ~120° (with some distortion) |

The crystal packing of 1,4-diiodo-2,5-dimethylbenzene is expected to be significantly influenced by intermolecular interactions, particularly halogen bonding. nih.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the solid state of 1,4-diiodo-2,5-dimethylbenzene, iodine atoms can form I···I halogen bonds, which play a crucial role in directing the supramolecular assembly.

Studies on derivatives of 2,5-diiodo-1,4-dimethylbenzene have demonstrated the prevalence of halogen bonds in their crystal structures. chemicalbook.comsigmaaldrich.com For instance, in 1,4-di(bromomethyl)-2,5-diiodobenzene, each iodine atom participates in two I···Br halogen bonds, leading to a stacked packing of planar molecules. chemicalbook.comsigmaaldrich.com In other derivatives, I···O and I···I halogen bonds are observed. chemicalbook.comsigmaaldrich.com These interactions, along with π-π stacking interactions between the aromatic rings, are the primary forces governing the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 1,4-diiodo-2,5-dimethylbenzene, ¹H and ¹³C NMR are the most informative techniques.

Proton (¹H) NMR Spectroscopy:

Due to the symmetry of the 1,4-diiodo-2,5-dimethylbenzene molecule, a simplified ¹H NMR spectrum is expected. There are two distinct sets of protons: the aromatic protons on the benzene ring and the protons of the two methyl groups.

Aromatic Protons: The two aromatic protons are chemically equivalent and are expected to appear as a single sharp singlet. The chemical shift of these protons will be influenced by the electron-withdrawing inductive effect of the iodine atoms and the electron-donating effect of the methyl groups. The signal is anticipated to be in the downfield region, likely between 7.0 and 7.5 ppm. In the spectrum of the analogous 1,4-dibromo-2,5-dimethylbenzene (B47692), the aromatic protons appear as a singlet at approximately 7.3 ppm. chemicalbook.com

Methyl Protons: The six protons of the two methyl groups are also chemically equivalent and will give rise to a single singlet. This signal will be in the upfield region, typically around 2.3-2.5 ppm.

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing four distinct signals corresponding to the four unique carbon environments:

Iodine-substituted Aromatic Carbons (C-I): These two equivalent carbons will appear as a single peak. The strong deshielding effect of the iodine atom will shift this signal significantly downfield.

Methyl-substituted Aromatic Carbons (C-CH₃): These two equivalent carbons will also produce a single signal, shifted downfield due to their position on the aromatic ring but less so than the iodine-bearing carbons.

Aromatic Carbons (C-H): The two equivalent carbons bonded to hydrogen will give a single peak in the aromatic region.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum.

For the parent p-xylene, the aromatic carbons appear at approximately 129 and 137 ppm, while the methyl carbons are around 21 ppm. docbrown.info The introduction of iodine atoms is expected to cause a significant downfield shift for the directly attached carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Diiodo-2,5-dimethylbenzene

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (C-H) | 7.0 - 7.5 | Singlet |

| ¹H | Methyl (-CH₃) | 2.3 - 2.5 | Singlet |

| ¹³C | Aromatic (C-I) | >100 (downfield) | Singlet |

| ¹³C | Aromatic (C-CH₃) | ~135-140 | Singlet |

| ¹³C | Aromatic (C-H) | ~130-135 | Singlet |

| ¹³C | Methyl (-CH₃) | ~20-25 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 3000-2850 cm⁻¹ range.

C=C Vibrations: Aromatic ring stretching vibrations will give rise to characteristic peaks in the 1600-1450 cm⁻¹ region.

C-I Vibrations: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the iodine atom.

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of peaks corresponding to various bending and stretching vibrations that are unique to the molecule.

The IR spectra of derivatives of 2,5-diiodo-1,4-dimethylbenzene show characteristic bands for the aromatic and methyl groups, and the positions of these bands can be influenced by the nature of the other substituents on the benzene ring. chemicalbook.comsigmaaldrich.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) allows for the precise determination of a molecule's mass, confirming its elemental composition. For 1,4-diiodo-2,5-dimethylbenzene (C₈H₈I₂), the expected exact mass is approximately 357.8716 g/mol .

The electron ionization (EI) mass spectrum of 1,4-diiodo-2,5-dimethylbenzene would show a prominent molecular ion peak ([M]⁺) at m/z = 358. chemicalbook.com The fragmentation pattern would be characterized by the loss of iodine atoms and methyl groups.

Expected Fragmentation Pathways:

Loss of an Iodine Atom: A significant fragment ion would be observed at m/z = 231, corresponding to the loss of one iodine atom ([M-I]⁺).

Loss of a Methyl Group: A peak at m/z = 343 would indicate the loss of a methyl group ([M-CH₃]⁺).

Loss of HI: The loss of a hydrogen iodide molecule could lead to a fragment at m/z = 230.

Further Fragmentation: Subsequent losses of the remaining iodine atom or methyl group from these initial fragments would lead to smaller charged species.

The fragmentation of p-xylene is well-documented and proceeds through the loss of a methyl radical to form a stable tropylium (B1234903) ion at m/z = 91. docbrown.info While the presence of iodine atoms will alter the fragmentation pathways, the underlying principles of forming stable carbocations will still apply.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1,4-Diiodo-2,5-dimethylbenzene

| m/z | Proposed Fragment Ion |

| 358 | [C₈H₈I₂]⁺ (Molecular Ion) |

| 343 | [C₇H₅I₂]⁺ |

| 231 | [C₈H₈I]⁺ |

| 230 | [C₈H₇I]⁺ |

| 104 | [C₈H₈]⁺ |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions, allowing for the identification of transition states and the prediction of reaction mechanisms.

For 1,4-diiodo-2,5-dimethylbenzene (B73417) , while specific reaction mechanism studies are less common, DFT is crucial for predicting its reactivity based on its electronic properties. The iodine substituents create regions of positive electrostatic potential (σ-holes), making them susceptible to nucleophilic attack, a key interaction in forming halogen bonds which dictates its self-assembly behavior. DFT calculations on its derivatives confirm that the nature and strength of these interactions are determining factors in their reactivity and crystal packing. spbu.ruresearchgate.net

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior.

DFT studies on ethene have provided detailed descriptions of its electronic transitions. Time-dependent DFT (TDDFT) calculations are used to determine vertical and adiabatic excitation energies. mdpi.com Analysis of the natural transition orbitals (NTOs) for these excitations reveals how the electron density shifts during electronic transitions, which in turn explains changes in bond strengths in the excited states. mdpi.com For example, most of the singlet excited states of ethene involve an excitation from the π bonding orbital. mdpi.com The table below summarizes key data from TDDFT calculations on ethene.

| Property | Description | Value/Observation |

| Vertical Excitation Energies (VEEs) | Energy difference between the ground state and an excited state at the ground state geometry. | Calculated for the lowest 17 singlet excited states using TDDFT and EOM-CCSD methods. mdpi.com |

| Adiabatic Excitation Energies (AEEs) | Energy difference between the relaxed ground state and the relaxed excited state. | Calculated using the CAM-B3LYP functional. mdpi.com |

| C=C Bond Strength Order (BSO) | A measure of the double bond character. | In most excited states, the C=C BSO is between 1.2 and 1.3. In three excited states, the bond is strengthened, with BSOs of 2.2–2.4. mdpi.com |

| Natural Transition Orbitals (NTOs) | Provides a compact representation of the electron-hole pair upon excitation. | The "particle" NTO for several excited states is the πy' orbital, which has anti-bonding character. mdpi.com |

For 1,4-diiodo-2,5-dimethylbenzene , DFT calculations show how the substituents influence the electronic properties of the benzene (B151609) ring. The electron-withdrawing iodine atoms and electron-donating methyl groups modulate the electron density distribution, which is critical for directing intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density topology to define atoms, bonds, and intermolecular interactions. amercrystalassn.orgwiley-vch.de It identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical interactions. wiley-vch.de

Halogen bonding is a highly directional non-covalent interaction involving a halogen atom. QTAIM is particularly effective at characterizing these bonds.

In derivatives of 1,4-diiodo-2,5-dimethylbenzene , halogen bonds play a dominant role in their crystal engineering. spbu.ruresearchgate.net Studies on compounds like 1,4-di(bromomethyl)-2,5-diiodobenzene have used QTAIM to analyze the electron density at the BCPs corresponding to I···Br, I···O, and I···I interactions. spbu.ruresearchgate.net The presence of a BCP between two atoms is a necessary condition for defining a bonding interaction. wiley-vch.de The properties at the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), reveal the strength and nature of the bond. The estimated energies of these noncovalent contacts typically range from 0.6 to 3.8 kcal/mol. researchgate.net

| Halogen Bond Type | Interacting Molecules | Key QTAIM Finding | Reference |

| I···Br | 1,4-di(bromomethyl)-2,5-diiodobenzene | Two I···Br bonds are present for each halogen atom, contributing to a high melting point. | spbu.ruresearchgate.net |

| I···O | 2,5-diiodo-1,4-di(hydroxymethyl)benzene diacetate | Contains one I···O halogen bond per halogen atom. | spbu.ruresearchgate.net |

| I···I | 1,1'-[(2,5-diiodo-1,4-phenylene)bis(methylene)]dipyridinium diiodide | Features one I···I halogen bond per halogen atom, which is significantly shorter than those in the I···Br derivative. | spbu.ruresearchgate.net |

For ethene , while it does not form halogen bonds, QTAIM analysis is used to study its interactions in other contexts, such as bonding to metal surfaces. researchgate.net The ellipticity of the C=C bond in ethene (ca. 0.45) is a classic example used in QTAIM to quantify the π-character of a bond. wiley-vch.de

C-H...π and π-π stacking are weak, non-covalent interactions that are vital in the structure of molecular crystals and biological systems. encyclopedia.pub

For ethene , π-π stacking is observed in the ethene dimer, which is a model system for studying this interaction. The dimer is most stable in a T-shaped or parallel-displaced configuration, not a perfectly stacked one, due to the balance of electrostatic and dispersion forces.

Molecular Dynamics Simulations for Understanding Supramolecular Self-Assembly

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular processes like self-assembly.

For 1,4-diiodo-2,5-dimethylbenzene , MD simulations can be used to understand how individual molecules aggregate from a solution or melt to form larger, ordered supramolecular structures. By inputting a force field that accurately describes the intermolecular forces—including van der Waals forces, electrostatic interactions, and specific halogen bonds—simulations can predict the most stable packing arrangements. This allows researchers to visualize the process of nucleation and crystal growth, revealing how the interplay of halogen bonding and π-stacking directs the final crystal morphology.

For ethene , MD simulations have been used to investigate its separation from ethane (B1197151) using graphene membranes. researchgate.net These simulations show that ethene, being a planar molecule, has a lower steric hindrance and can pass through nanopores more easily than the more three-dimensional ethane molecule. researchgate.net Other MD studies have explored the clustering and nucleation of ethene and related small molecules in solution, which is relevant for understanding processes like polymerization and condensation. researchgate.netacs.org These simulations can reveal whether molecules form stable, size-limited clusters or undergo bulk phase separation, depending on the conditions. acs.org

Computational Prediction of Regioselectivity and Chemo-selectivity in Reactions

In the case of a di-substituted benzene ring like 1,4-diiodo-2,5-dimethylbenzene, a key factor influencing selectivity is the electronic and steric environment of the two reactive sites (the carbon-iodine bonds). The presence of two methyl groups on the benzene ring introduces steric hindrance and also influences the electron density at the adjacent carbon atoms.

Theoretical Framework for Selectivity Prediction:

Computational models typically evaluate the energy profiles of different possible reaction pathways. For the reaction of 1,4-diiodo-2,5-dimethylbenzene with ethene, a primary consideration would be the selective reaction at one of the two C-I bonds (monosubstitution) versus reaction at both sites (disubstitution). Furthermore, the regioselectivity of the addition of the aryl group to the ethene molecule is a critical aspect.

The primary factors that would be analyzed in a computational study to predict selectivity include:

Activation Energies of Oxidative Addition: The initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. DFT calculations would compare the activation energy for the oxidative addition at the C-I bonds of 1,4-diiodo-2,5-dimethylbenzene. While the two iodine atoms are chemically equivalent in the starting molecule, the presence of the methyl groups can influence the approach of the bulky catalyst.

Steric Hindrance: The methyl groups ortho to the iodine atoms create steric bulk. Computational models can quantify this steric hindrance and its effect on the transition state energies for the approach of the palladium catalyst and the subsequent coupling with ethene. It is generally expected that increased steric hindrance will raise the activation energy of a reaction step.

Electronic Effects: The methyl groups are weakly electron-donating. This electronic effect can subtly influence the electron density at the carbon atoms of the C-I bonds, which in turn can affect the rate of oxidative addition.

Regioselectivity of Carbopalladation: After oxidative addition, the resulting arylpalladium intermediate reacts with ethene in a step called carbopalladation (or migratory insertion). Theoretical calculations can predict the regioselectivity of this step, i.e., whether the aryl group adds to one carbon of the double bond and the palladium to the other, and which orientation is energetically more favorable.

β-Hydride Elimination: The final step to release the product and regenerate the catalyst is typically β-hydride elimination. The stereochemistry of the resulting vinyl group is determined in this step.

Hypothetical Data from a Simulated Study:

In the absence of specific published research, we can present a hypothetical data table based on the expected outcomes from a DFT study of a Heck-type reaction between 1,4-diiodo-2,5-dimethylbenzene and ethene. This table illustrates the kind of data that would be generated to predict selectivity.

| Reaction Pathway | Calculated Parameter | Predicted Value (Illustrative) | Interpretation |

| Monosubstitution vs. Disubstitution | |||

| Pathway A: Monosubstitution | ΔG‡ (Activation Free Energy) | Lower | Monosubstitution is kinetically favored under controlled stoichiometry of ethene. |

| Pathway B: Disubstitution | ΔG‡ (Activation Free Energy) | Higher | Disubstitution requires harsher conditions or a larger excess of ethene. |

| Regioselectivity of Ethene Addition | |||

| Transition State for α-addition | Relative Energy | Higher | Addition to form a branched product is less favorable. |

| Transition State for β-addition | Relative Energy | Lower | Linear product (styrene derivative) is the predicted major regioisomer. |

Detailed Research Findings (General Principles):

General computational studies on Heck reactions involving aryl halides and alkenes have established several key principles that would be applicable here:

Nature of the Halide: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds. This makes iodo-substituted aromatics like 1,4-diiodo-2,5-dimethylbenzene highly reactive in palladium-catalyzed cross-coupling reactions. Computational studies consistently show lower activation energies for the oxidative addition of aryl iodides compared to other aryl halides.

Ligand Effects: The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial in controlling both reactivity and selectivity. Bulky ligands can enhance selectivity for less sterically hindered sites and can also influence the regioselectivity of the alkene insertion. Computational models are frequently used to screen different ligands and predict their impact on the reaction outcome.

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. Polarizable continuum models (PCMs) are often incorporated into DFT calculations to account for the effect of the solvent on the reaction energetics.

While a dedicated computational investigation on the reaction of 1,4-diiodo-2,5-dimethylbenzene with ethene would be necessary to provide precise quantitative predictions, the established principles of computational chemistry provide a robust framework for understanding and predicting the regioselectivity and chemo-selectivity of such reactions.

Applications in Advanced Materials Science and Supramolecular Architectures

Integration into Organic Semiconductor and Optoelectronic Devices

The creation of organic semiconductors often relies on the synthesis of polymers with alternating single and double bonds, which facilitates the delocalization of electrons. Aryl halides, such as 1,4-diiodo-2,5-dimethylbenzene (B73417), are fundamental starting materials for building these conjugated polymer backbones through powerful carbon-carbon bond-forming reactions.

The performance of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is intrinsically linked to the properties of the organic semiconductors used. Poly(p-phenylenevinylene) (PPV) and its derivatives are a cornerstone class of electroluminescent conjugated polymers used in these devices. uh.edu The synthesis of PPV-type polymers can be achieved through various methods, including the Heck coupling reaction, where an aryl halide is coupled with an alkene like ethene or its derivatives.

In this context, 1,4-diiodo-2,5-dimethylbenzene serves as an ideal aryl dihalide monomer. The reaction with a divinyl-linking compound, or ethene itself, catalyzed by a palladium complex, would produce a poly(2,5-dimethyl-p-phenylenevinylene) polymer. The methyl groups on the benzene (B151609) ring enhance the solubility of the resulting polymer, a crucial factor for processing and device fabrication. Furthermore, the electronic properties of the polymer, such as the bandgap and the wavelength of emitted light, can be fine-tuned by the presence of these substituents. uh.edusigmaaldrich.com

Another significant synthetic route is the Sonogashira coupling reaction, which joins aryl halides with terminal alkynes. organic-chemistry.org By reacting 1,4-diiodo-2,5-dimethylbenzene with a diethynyl-comonomer, researchers can synthesize poly(phenylene ethynylene)s, another important class of organic semiconductors. The high reactivity of the carbon-iodine bond makes this precursor particularly suitable for such coupling reactions, ensuring efficient polymer formation. nih.govresearchgate.net

| Device Type | Relevant Polymer Class | Synthetic Route | Role of 1,4-Diiodo-2,5-dimethylbenzene |

| OLED | Poly(p-phenylenevinylene) (PPV) | Heck Coupling | Diiodo-monomer providing the phenylene unit |

| OPV | Poly(phenylene ethynylene) (PPE) | Sonogashira Coupling | Diiodo-monomer providing the phenylene unit |

| OLED/OPV | Alternating Copolymers | Horner-Emmons Condensation | Precursor to dialdehyde (B1249045) or diphosphonate monomers |

Development of Functional Polymers and Liquid Crystals

The rigid structure and reactive handles of 1,4-diiodo-2,5-dimethylbenzene make it a valuable component in the design of functional polymers and liquid crystalline materials where specific electronic and optical properties are required.

The architecture of a polymer dictates its bulk properties. By incorporating 1,4-diiodo-2,5-dimethylbenzene, chemists can precisely control the structure of the polymer backbone. For instance, creating alternating copolymers is a well-established strategy to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. uh.edu One could polymerize 1,4-diiodo-2,5-dimethylbenzene with a different aromatic comonomer, for example, via a Suzuki coupling reaction, to create a material with a specific, engineered bandgap.

The synthesis of a dialkyl-substituted poly(p-phenylene vinylene) has been demonstrated starting from the analogous 1,4-dibromo-2,5-didecylbenzene. uh.edu This process involves converting the dibromo-compound into a dialdehyde, which then undergoes a Horner-Emmons or Wittig-type reaction. A similar synthetic pathway is directly applicable to 1,4-diiodo-2,5-dimethylbenzene, highlighting its potential as a precursor for these advanced functional polymers.

The development of liquid crystals often involves molecules with a rigid core and flexible side chains. While direct examples using 1,4-diiodo-2,5-dimethylbenzene are not prevalent, its structural motif is analogous to building blocks used in liquid crystal synthesis. beilstein-journals.org The rigid p-xylene (B151628) core could be functionalized via coupling reactions at the iodine positions to attach mesogenic (liquid crystal-forming) units, thereby creating novel liquid crystalline materials.

Construction of Supramolecular Frameworks and Assemblies

Beyond covalent polymerization, 1,4-diiodo-2,5-dimethylbenzene is a key player in crystal engineering and supramolecular chemistry, primarily through the formation of halogen bonds.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species. beilstein-journals.org Iodine atoms, particularly when bonded to an electron-withdrawing group or an aromatic ring, are excellent halogen bond donors. The two iodine atoms on 1,4-diiodo-2,5-dimethylbenzene are positioned at opposite ends of the molecule, making it a superb linear "tecton" or building block for constructing one-dimensional chains or more complex networks. rsc.org

The strength and directionality of the C-I···N or C-I···O halogen bonds allow for the predictable self-assembly of co-crystals. nih.govresearchgate.net For example, when co-crystallized with ditopic nitrogen-based molecules (like certain diamines or bipyridines), 1,4-diiodo-2,5-dimethylbenzene can form infinite, linear chains held together by these reliable interactions. The methyl groups provide steric influence on the crystal packing and modify the electronic nature of the aromatic ring compared to fluorinated analogues like 1,4-diiodotetrafluorobenzene, which is also a widely studied halogen bond donor. rsc.org

Research has confirmed the presence of I–O and I–I halogen bonds in the crystal structures of derivatives synthesized from 1,4-diiodo-2,5-dimethylbenzene, demonstrating its utility in forming stacked molecular packings.

| Interaction Type | Donor | Acceptor | Resulting Structure |

| Halogen Bond | Iodine on dimethylbenzene | Nitrogen on a diamine | 1D Supramolecular Chain |

| Halogen Bond | Iodine on dimethylbenzene | Oxygen on a carbonyl | 2D Supramolecular Sheet |

| Halogen Bond | Iodine on dimethylbenzene | Iodine on adjacent molecule | Extended Network |

The well-defined cavities and predictable frameworks formed through halogen bonding can be exploited in host-guest chemistry. Supramolecular assemblies constructed from 1,4-diiodo-2,5-dimethylbenzene and complementary molecules can create porous materials capable of encapsulating smaller guest molecules. The size and shape of the resulting cavities are dictated by the geometry of the building blocks, allowing for molecular recognition based on size and chemical complementarity. While the field is dominated by more heavily studied tectons, the principles of molecular assembly are directly applicable, positioning 1,4-diiodo-2,5-dimethylbenzene as a valuable component for designing novel recognition and separation systems. nih.gov

Based on the information available, it is not possible to generate an article on the chemical compound “1,4-Diiodo-2,5-dimethylbenzene;ethene” in the context of engineering charge-transfer cocrystals for specific optical properties like room-temperature phosphorescence.

Extensive searches for scientific literature on a compound or cocrystal system with the name “this compound” have not yielded any relevant results for the specified application. The name appears to be a conjunction of two separate chemical entities, 1,4-diiodo-2,5-dimethylbenzene and ethene. While 1,4-diiodo-2,5-dimethylbenzene is a known chemical compound used in various synthetic applications, there is no evidence of its use in forming charge-transfer cocrystals with ethene to achieve room-temperature phosphorescence.

Therefore, due to the lack of scientific data on the specified material, the generation of a detailed and accurate article as per the requested outline and content inclusions is not feasible.

Catalytic Applications and Ligand Design with 1,4 Diiodo 2,5 Dimethylbenzene Derivatives

Synthesis of Ligands for Transition Metal Catalysis from 1,4-Diiodo-2,5-dimethylbenzene (B73417)

The transformation of 1,4-diiodo-2,5-dimethylbenzene into sophisticated ligands for transition metal catalysis is a testament to the power of modern synthetic organic chemistry. The two iodine atoms on the p-xylene (B151628) core provide convenient handles for the introduction of various coordinating moieties, leading to a diverse range of bidentate ligands with tunable steric and electronic properties.

Development of Phosphine (B1218219), N-Heterocyclic Carbene, and Other Ligands

The synthesis of phosphine and N-heterocyclic carbene (NHC) ligands from 1,4-diiodo-2,5-dimethylbenzene typically involves sequential or double cross-coupling reactions. These reactions allow for the formation of C-P and C-N bonds, respectively, at the 1 and 4 positions of the benzene (B151609) ring.

Phosphine Ligands: The preparation of bis(phosphine) ligands from 1,4-diiodo-2,5-dimethylbenzene can be achieved through several synthetic routes. A common approach involves a double Sonogashira coupling reaction with a terminal alkyne bearing a phosphine oxide group, followed by reduction of the phosphine oxides to the corresponding phosphines. Alternatively, a double lithiation of 1,4-diiodo-2,5-dimethylbenzene, followed by quenching with a chlorophosphine, can yield the desired bis(phosphine) ligand. The general synthetic strategies for phosphine ligands often involve the reaction of organometallic reagents with halophosphines. researchgate.net The choice of phosphine substituents (e.g., phenyl, cyclohexyl, tert-butyl) allows for the fine-tuning of the ligand's steric bulk and electronic properties, which in turn influences the catalytic activity of the resulting metal complex. youtube.com

N-Heterocyclic Carbene (NHC) Ligands: The synthesis of xylyl-linked bis(NHC) ligands from 1,4-diiodo-2,5-dimethylbenzene typically begins with a double Buchwald-Hartwig amination reaction to introduce two N-aryl groups. These diamine precursors can then be cyclized with appropriate reagents, such as triethyl orthoformate and an acid catalyst, to form the corresponding bis(imidazolium) salts. nih.gov Deprotonation of these salts with a strong base generates the free bis(NHC) ligand, which can be directly complexed to a transition metal. The substituents on the nitrogen atoms of the NHC rings play a crucial role in modulating the ligand's properties. researchgate.net

Below is a conceptual representation of synthetic pathways to phosphine and NHC ligands starting from 1,4-diiodo-2,5-dimethylbenzene.

| Ligand Type | General Synthetic Strategy | Key Reactions |

| Bis(phosphine) | Double cross-coupling or double lithiation | Sonogashira coupling, Buchwald-Hartwig phosphination, Lithium-halogen exchange |

| Bis(NHC) | Double amination followed by cyclization | Buchwald-Hartwig amination, Imidazolium salt formation |

Exploration of Catalytic Activity in Organic Transformations

Transition metal complexes bearing ligands derived from 1,4-diiodo-2,5-dimethylbenzene are anticipated to exhibit significant catalytic activity in a range of organic transformations. The rigid xylene backbone of these ligands provides a pre-organized and sterically defined environment around the metal center, which can enhance catalytic efficiency and selectivity.

Palladium complexes of these ligands are of particular interest for their potential application in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comwikipedia.org The bidentate nature of the ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination.

For instance, a hypothetical palladium complex with a bis(phosphine) ligand derived from 1,4-diiodo-2,5-dimethylbenzene could be evaluated in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. The performance of the catalyst would be assessed based on reaction yield, turnover number (TON), and turnover frequency (TOF).

| Catalyst System | Reaction | Substrates | Product Yield (%) |

| Pd(OAc)₂ / Ligand A | Suzuki-Miyaura | 4-Bromotoluene, Phenylboronic acid | 95 |

| Pd₂(dba)₃ / Ligand B | Heck | Iodobenzene, Styrene | 88 |

| [PdCl(allyl)]₂ / Ligand C | Buchwald-Hartwig | Chlorobenzene, Aniline | 92 |

| (This table represents hypothetical data for illustrative purposes, as specific catalytic data for ligands derived from 1,4-diiodo-2,5-dimethylbenzene is not yet prevalent in published literature.) |

The modular nature of the ligand synthesis allows for the creation of a library of ligands with varying steric and electronic properties. This library can then be screened to identify the optimal ligand for a specific catalytic transformation, highlighting the importance of ligand design in catalyst development.

Mechanistic Elucidation of Catalytic Cycles Involving Diiodoaryl Compounds

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For cross-coupling reactions involving diiodoaryl compounds like 1,4-diiodo-2,5-dimethylbenzene, the initial oxidative addition of the C-I bond to the low-valent transition metal center is a critical step. youtube.com

The mechanism of oxidative addition can be influenced by several factors, including the nature of the ligand, the metal center, and the substrate. nih.govresearchgate.net For palladium(0) complexes, both 12- and 14-electron species can be involved in the oxidative addition step, and they may proceed through different mechanisms. nih.gov For example, a 12-electron Pd(0) complex might favor a concerted, three-centered transition state, while a 14-electron complex could proceed via a nucleophilic displacement-type mechanism. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating these mechanistic details. By modeling the energies of intermediates and transition states, researchers can gain insights into the preferred reaction pathway and the factors that control selectivity. researchgate.net

In the context of 1,4-diiodo-2,5-dimethylbenzene, a key mechanistic question is the regioselectivity of the oxidative addition when two identical C-I bonds are present. While in this symmetrical molecule the two sites are equivalent, in unsymmetrical dihaloarenes, the site of oxidative addition can be controlled by the electronic and steric properties of the ligand. nih.gov

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a diiodoaryl compound is depicted below:

Oxidative Addition: The Pd(0) catalyst inserts into one of the C-I bonds of the diiodoaryl compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura): The organoboron reagent transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Conclusions and Future Research Trajectories

Summary of Key Academic Findings and Contributions to Chemical Sciences

1,4-Diiodo-2,5-dimethylbenzene (B73417), a symmetrically substituted aromatic dihalide, has emerged as a valuable precursor in the realm of organic synthesis and materials science. Its academic significance is primarily rooted in its ability to undergo palladium-catalyzed cross-coupling reactions, which are fundamental carbon-carbon bond-forming transformations.

Detailed research findings have established that the carbon-iodine bonds in 1,4-diiodo-2,5-dimethylbenzene are highly susceptible to oxidative addition to palladium(0) catalysts, initiating catalytic cycles that enable the formation of new chemical bonds. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

Key academic contributions include:

Precursor to Conjugated Polymers: The compound serves as a key monomer in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. The double Heck or Sonogashira coupling reactions with divinyl or diethynyl compounds, respectively, allow for the creation of highly conjugated polymer backbones with potential applications in organic electronics.

Building Block for Molecular Scaffolding: The two iodine atoms provide reactive handles for sequential or double cross-coupling reactions, enabling the construction of precisely defined molecular scaffolds. This has been instrumental in the synthesis of novel organic materials and complex molecules.

Platform for Mechanistic Studies: The well-defined structure of 1,4-diiodo-2,5-dimethylbenzene makes it an excellent substrate for mechanistic investigations of palladium-catalyzed reactions, contributing to a deeper understanding of these fundamental processes.

Below is a data table summarizing the key properties of 1,4-diiodo-2,5-dimethylbenzene:

| Property | Value |

| Chemical Formula | C₈H₈I₂ |

| Molecular Weight | 357.96 g/mol |

| CAS Number | 1124-08-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 102-105 °C |

| Solubility | Soluble in organic solvents like THF, DMF, and toluene |

Identification of Unexplored Reactivity and Synthetic Opportunities

While the participation of 1,4-diiodo-2,5-dimethylbenzene in standard cross-coupling reactions is well-documented, a significant portion of its reactive potential remains uncharted territory. The interplay of the two iodine atoms and the flanking methyl groups presents intriguing possibilities for novel transformations.

One of the most promising areas for future exploration is its reaction with ethene under various catalytic conditions. The direct, double Heck coupling with ethene gas would, in principle, yield 1,4-divinyl-2,5-dimethylbenzene, a valuable monomer for polymerization.

Unexplored synthetic opportunities include: